Cas no 955537-33-4 (N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide)

N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic organic compound featuring a benzothiazole core linked to a methanesulfonylphenylacetamide moiety. This structure confers potential biological activity, making it of interest in pharmaceutical and agrochemical research. The benzothiazole scaffold is known for its versatility in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, or kinase inhibitory properties. The methanesulfonyl group enhances solubility and bioavailability, while the acetamide bridge provides stability. The compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its synthetic accessibility and functional group compatibility further support its utility as an intermediate in drug discovery or as a reference standard in analytical applications.
N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide structure
955537-33-4 structure
Product Name:N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide
CAS No:955537-33-4
MF:C16H14N2O3S2
MW:346.423961162567
CID:5913095
PubChem ID:16821163
Update Time:2025-10-24

N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide
    • N-(1,3-benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide
    • N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
    • AKOS024650815
    • 955537-33-4
    • F2479-0079
    • Inchi: 1S/C16H14N2O3S2/c1-23(20,21)13-5-2-11(3-6-13)8-16(19)18-12-4-7-14-15(9-12)22-10-17-14/h2-7,9-10H,8H2,1H3,(H,18,19)
    • InChI Key: BXNYQBDZINFBRN-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2SC=NC2=CC=1)(=O)CC1=CC=C(S(C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 346.04458466g/mol
  • Monoisotopic Mass: 346.04458466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 113Ų

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Additional information on N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide

Comprehensive Overview of N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide (CAS No. 955537-33-4)

N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide (CAS No. 955537-33-4) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 955537-33-4, features a benzothiazole core linked to a methanesulfonylphenyl group via an acetamide bridge. Its molecular framework makes it a subject of interest for researchers exploring small molecule inhibitors, kinase modulation, and targeted drug delivery systems.

In recent years, the demand for highly specific bioactive molecules like N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide has surged, driven by advancements in precision medicine and personalized therapeutics. Researchers are particularly intrigued by its potential role in modulating cellular signaling pathways, which could pave the way for novel treatments in areas such as oncology and neurodegenerative diseases. The compound's sulfonyl and benzothiazole moieties are known to contribute to its bioavailability and binding affinity, making it a promising candidate for further study.

One of the most frequently searched questions about CAS No. 955537-33-4 relates to its synthetic route and scalability. The compound is typically synthesized through multi-step organic reactions, including amide coupling and sulfonylation, with yields optimized for laboratory and potential industrial-scale production. Its physicochemical properties, such as solubility and stability, are also critical for researchers developing formulations or drug delivery systems. These aspects align with the growing interest in green chemistry and sustainable synthesis methods, which aim to reduce environmental impact while maintaining efficiency.

The benzothiazole scaffold in N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide is a well-known pharmacophore, often associated with antimicrobial, anti-inflammatory, and antitumor activities. This has led to increased exploration of its derivatives in drug discovery pipelines. For instance, its potential interaction with protein kinases has been a hot topic in cancer research, where kinase inhibitors are a cornerstone of modern therapy. Additionally, the compound's methanesulfonyl group may enhance its metabolic stability, a key factor in pharmacokinetic optimization.

From an SEO perspective, queries such as "buy N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide" or "955537-33-4 supplier" highlight the commercial interest in this compound. However, it is essential to emphasize that its primary use remains in research and development. Laboratories and institutions often seek reliable sources for high-purity samples to ensure reproducibility in studies. The compound's analytical data, including NMR, HPLC, and mass spectrometry profiles, are crucial for verification and quality control.

In conclusion, N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide (CAS No. 955537-33-4) represents a fascinating intersection of medicinal chemistry and drug development. Its structural features and potential applications continue to inspire innovation in biomedical research. As the scientific community delves deeper into its mechanisms and derivatives, this compound may soon emerge as a key player in addressing unmet medical needs, particularly in targeted therapies and disease modulation.

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